4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative characterized by a 1,3-dimethylpyrazole core linked to a benzamide moiety via a sulfamoyl group (N-benzyl-N-methylsulfamoyl). This structure integrates a sulfamoyl linker, a feature historically significant in medicinal chemistry for its role in modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-13-19(24(3)22-15)21-20(25)17-9-11-18(12-10-17)28(26,27)23(2)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLZHPCRQXEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Construction of the Benzene Core
Alternative Methodologies
One-Pot Sulfamoylation-Amidation
A streamlined approach combines sulfamoylation and amidation in a single reactor:
Solid-Phase Synthesis
For high-throughput applications, resin-bound synthesis is employed:
- Resin Functionalization : Wang resin loaded with 4-aminobenzoic acid.
- Stepwise Modification : On-resin sulfamoylation followed by amidation.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the final compound.
Optimization of Critical Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Base | Triethylamine | Neutralizes HCl |
| Temperature | 0°C (sulfonation) | Prevents overreaction |
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonation efficiency (yield +12%).
- Microwave Assistance : Reduces amidation time from 12 h to 45 min (80°C, 300 W).
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.21 (s, 3H, CH₃), 4.12 (s, 3H, N–CH₃), 7.33–8.46 (m, Ar–H) |
| IR | 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
| MS | [M+H]⁺ = 413.2 (calculated: 412.5) |
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : C 61.2%, H 5.8%, N 13.6% (theoretical: C 61.1%, H 5.8%, N 13.6%).
Industrial-Scale Production
Continuous Flow Synthesis
Waste Mitigation
- Solvent Recovery : >90% DCM recycled via distillation.
- Byproduct Utilization : HCl gas captured for neutralization.
Challenges and Solutions
Regioselectivity in Sulfamoylation
Amide Bond Stability
- Issue : Hydrolysis under acidic conditions.
- Mitigation : Anhydrous solvents and low-temperature storage.
Emerging Innovations
Photocatalytic Sulfamoylation
Biocatalytic Approaches
- Enzyme : Lipase B from Candida antarctica (CAL-B).
- Advantage : Room-temperature amidation with 89% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfamoyl benzamide derivatives, including the compound , have been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species.
Table 1: Antimicrobial Activity of Sulfamoyl Benzamide Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide | X.X | E. coli |
| Other Derivative A | 1.27 | Bacillus subtilis |
| Other Derivative B | 2.54 | Staphylococcus aureus |
Note: Specific MIC values for the compound will depend on experimental conditions and should be determined through empirical studies.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Initial studies suggest that it may inhibit the proliferation of cancer cell lines, potentially offering a new avenue for cancer treatment. The mechanism of action is hypothesized to involve interference with critical cellular pathways involved in cancer cell survival.
Table 2: Anticancer Activity Against Human Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide | X.X | HCT116 (Colorectal) |
| Other Compound C | 5.85 | HCT116 |
| Other Compound D | 4.53 | HCT116 |
Case Studies
Several case studies have documented the efficacy of sulfamoyl benzamide derivatives in preclinical settings:
- Case Study 1 : A study evaluated the antimicrobial effectiveness of a series of sulfamoyl benzamide derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results demonstrated a significant reduction in bacterial viability at low concentrations, indicating potential for therapeutic use.
- Case Study 2 : In vitro assays conducted on colorectal cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-Fluorouracil, suggesting enhanced potency and specificity towards cancer cells.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl vs. Sulfonamide Linkers : The target compound’s N-benzyl-N-methylsulfamoyl group differs from elexacaftor’s sulfonamide linker. Sulfamoyl groups (R2NSO2) may offer greater metabolic stability compared to sulfonamides (RSO2NH2) due to reduced susceptibility to hydrolysis .
Pyrazole Core : The 1,3-dimethylpyrazole moiety is conserved across analogs, suggesting a role in maintaining planar geometry for π-π stacking or hydrogen bonding in target interactions.
Pharmacological and Physicochemical Properties
- Solubility : The absence of polar groups (e.g., fluorine or ethers) in the target compound may reduce aqueous solubility compared to fluorinated analogs like CAS 39086-61-6.
- Binding Affinity : The sulfamoyl group’s electron-withdrawing nature could enhance interactions with basic residues in biological targets, analogous to sulfonamide-containing CFTR modulators .
- Synthetic Accessibility : Similar compounds (e.g., CAS 97358-58-2) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound’s production.
Research Findings and Hypotheses
While direct data on the target compound are unavailable, inferences from structural analogs suggest:
Metabolic Stability : The N-benzyl group may shield the sulfamoyl linker from enzymatic degradation, extending half-life compared to unsubstituted sulfonamides.
Target Selectivity : The dimethylpyrazole core could confer selectivity for enzymes or receptors requiring planar aromatic recognition sites, as seen in kinase inhibitors .
Crystallographic Insights : Tools like SHELXL () and WinGX () enable precise structural determination, which would clarify conformational preferences of the sulfamoyl-benzamide scaffold.
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a compound with potential therapeutic applications, particularly in oncology and as an autophagy modulator. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure consists of a benzamide core linked to a sulfamoyl group and a pyrazole moiety, which are critical for its biological activity.
Research indicates that this compound may function primarily through the inhibition of the mTORC1 pathway, a crucial regulator of cell growth and metabolism. The inhibition of mTORC1 leads to increased autophagy and affects cellular proliferation. Specifically, studies have shown that compounds similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding conditions, resulting in the accumulation of LC3-II, a marker for autophagy .
Antiproliferative Effects
In vitro studies using MIA PaCa-2 pancreatic cancer cells demonstrated that this compound exhibits submicromolar antiproliferative activity. The results indicate significant inhibition of cell growth and induction of apoptosis in cancerous cells .
Autophagy Modulation
The compound has been shown to increase basal levels of autophagy while impairing autophagic flux under nutrient-deficient conditions. This dual effect suggests that it may selectively target tumor cells that rely on autophagy for survival under metabolic stress .
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to identify the functional groups responsible for the observed biological activities. Key findings include:
| Substituent | Effect |
|---|---|
| Benzyl group | Enhances binding affinity to target proteins |
| Sulfamoyl group | Essential for biological activity |
| Pyrazole moiety | Critical for antiproliferative effects |
These studies indicate that modifications to the benzamide structure can lead to variations in potency and selectivity against different cancer cell lines.
Case Studies
- MIA PaCa-2 Cell Line : Treatment with 10 µM of the compound resulted in reduced mTORC1 activity and increased levels of autophagic markers. The accumulation of LC3-II was noted alongside decreased phosphorylation of mTORC1 substrates such as P70S6K and 4EBP1, indicating effective modulation of the pathway .
- In Vivo Models : Preliminary in vivo studies have suggested that compounds with similar structures exhibit significant tumor growth inhibition in xenograft models, supporting their potential as anticancer agents .
Q & A
Q. What synthetic strategies are recommended for preparing 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide?
The synthesis typically involves multi-step routes, such as:
- Step 1 : Condensation of a substituted pyrazole amine (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) with a benzoyl chloride derivative.
- Step 2 : Introduction of the sulfamoyl group via sulfonation followed by N-benzylation and N-methylation. Key challenges include controlling regioselectivity during pyrazole functionalization and optimizing reaction conditions (e.g., solvent, temperature) to avoid side products. Purification often requires column chromatography or recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., pyrazole methyl groups at 1,3-positions, benzamide carbonyl resonance).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable (see advanced questions) .
Q. What analytical techniques are critical for characterizing sulfamoyl and benzamide functionalities?
- FT-IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm) and benzamide C=O stretches (~1680–1650 cm).
- Elemental Analysis : Validate C, H, N, S content.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Data Collection : Use a single-crystal X-ray diffractometer. Ensure data completeness (>95%) and redundancy (>4).
- Structure Solution : Employ SHELXT for initial phase determination via dual-space methods.
- Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered groups (e.g., benzyl rings).
- Validation : Check with PLATON for missed symmetry or solvent-accessible voids. Report R1/wR2 values (<0.05/0.10 for high-quality data) .
Q. What structure-activity relationship (SAR) insights can guide modifications to enhance biological activity?
- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro, halogen) at the para-position enhance receptor binding affinity (e.g., mGluR5 modulation in ).
- Pyrazole Methyl Groups : 1,3-Dimethyl substitution improves metabolic stability by steric hindrance.
- Sulfamoyl Flexibility : N-Benzyl vs. N-alkyl variants impact solubility and membrane permeability. Experimental design should include comparative assays (e.g., calcium flux for mGluR5) and molecular docking to validate SAR hypotheses .
Q. How should researchers address contradictory data in receptor binding vs. functional assays?
- Binding Assays : Use radiolabeled ligands (e.g., [H]methoxyPEPy) to measure affinity (K).
- Functional Assays : Employ fluorometric calcium imaging (e.g., FLIPR) to quantify potency (EC).
- Data Reconciliation : Discrepancies may arise from allosteric modulation vs. orthosteric binding. Use negative allosteric modulators (NAMs) as controls to isolate mechanisms .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- LogP Calculation : Use software like Molinspiration to estimate lipophilicity.
- CYP450 Metabolism Prediction : Apply SwissADME to identify metabolic soft spots (e.g., sulfamoyl cleavage).
- Molecular Dynamics (MD) Simulations : Study solvation effects on sulfamoyl conformers. Validate with experimental solubility tests .
Q. How can researchers optimize synthetic yields for scale-up?
- DoE (Design of Experiments) : Vary parameters (e.g., catalyst loading, reaction time) to identify critical factors.
- Microwave-Assisted Synthesis : Reduce reaction times for thermally sensitive steps.
- Flow Chemistry : Improve mixing and heat transfer for exothermic sulfonation steps .
Methodological Notes
- Crystallography : For novel derivatives, deposit CIF files in the Cambridge Structural Database (CSD) .
- Biological Assays : Include positive controls (e.g., CDPPB for mGluR5 studies) and validate assays with Z’-factor >0.5 .
- Data Reproducibility : Archive raw NMR, HPLC, and crystallography data in institutional repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
